molecular formula C10H11N3O B060821 4-Hydrazino-1-methylquinolin-2(1H)-one CAS No. 192633-21-9

4-Hydrazino-1-methylquinolin-2(1H)-one

Cat. No. B060821
CAS RN: 192633-21-9
M. Wt: 189.21 g/mol
InChI Key: ZYSGUISDGDUDLK-UHFFFAOYSA-N
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Description

4-Hydrazino-1-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound with numerous biological and pharmacological properties. The synthesis method of this compound is relatively simple, and it can be prepared using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

  • Synthesis and Nucleophilic Reactions : 4-Hydrazino-1-methylquinolin-2(1H)-one is used in the synthesis of new 4-substituted 2-quinolinones and quinolinethiones, important in synthetic chemistry (Ismail, Abass, & Hassan, 2000).

  • Formation of Pyrrolo[3,2-c]quinolines and Pyrazolylquinolines : It's utilized in the creation of 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines, showcasing its versatility in forming complex heterocyclic compounds (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

  • Precursor for Pyrazolylquinolinone Derivatives : It serves as a precursor for synthesizing various pyrazolylquinolinones, highlighting its role in diversifying quinolinone derivatives (Abass, 2000).

  • Spectroscopic Studies and Metal Complexes : It is studied for its spectroscopic properties and the formation of metal complexes, indicating potential applications in materials science and coordination chemistry (Seleem, El‐Inany, Mousa, & Hanafy, 2009).

  • Antimicrobial and Antitubercular Activity : Derivatives of 4-Hydrazinoquinolin-2(1H)-one have been shown to possess significant antimicrobial and antitubercular activities, making them potential candidates for pharmaceutical development (Katagi et al., 2013).

  • H1-Antihistaminic Agents : Novel triazoloquinazolinones derived from 4-Hydrazinoquinolin-2(1H)-one have shown promising H1-antihistaminic activity, suggesting their use in allergy and respiratory disorder treatments (Alagarsamy, Giridhar, & Yadav, 2005).

  • Antimalarial Potential : Some novel quinoline-pyrazolopyridine derivatives synthesized from 4-Hydrazinoquinolin-2(1H)-one have demonstrated considerable antimalarial activity, indicating its role in combating malaria (Saini, Jain, Kumar, & Jain, 2016).

  • Toxicity and Antioxidant Activity : Studies on the toxicity and antioxidant properties of 4-hydrazinoquinoline derivatives reveal that they are promising antioxidants with low to moderate toxicity, suggesting potential in oxidative stress-related therapeutic applications (Romanenko & Kozyr, 2022).

properties

IUPAC Name

4-hydrazinyl-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-9-5-3-2-4-7(9)8(12-11)6-10(13)14/h2-6,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSGUISDGDUDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373024
Record name 4-Hydrazino-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192633-21-9
Record name 4-Hydrazino-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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